molecular formula C15H19N5O4S2 B10756058 5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1033852-62-8

5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B10756058
CAS No.: 1033852-62-8
M. Wt: 397.5 g/mol
InChI Key: FENWRHVHBZQJGW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine skeleton.

    Introduction of the ethoxy group: The ethoxy group is introduced through an alkylation reaction.

    Addition of the propyl group: The propyl group is added via a substitution reaction.

    Sulfonamide formation: The sulfonamide group is introduced through a sulfonation reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Common reaction conditions include the use of solvents such as dimethylformamide, catalysts like palladium, and temperature control to ensure efficient reactions .

Chemical Reactions Analysis

5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and sulfonic acids .

Scientific Research Applications

5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide include other pyrazolopyrimidines and sulfonamides. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

1033852-62-8

Molecular Formula

C15H19N5O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H19N5O4S2/c1-4-6-9-11-12(20(3)19-9)14(21)18-13(17-11)8-7-10(26(16,22)23)25-15(8)24-5-2/h7H,4-6H2,1-3H3,(H2,16,22,23)(H,17,18,21)

InChI Key

FENWRHVHBZQJGW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(SC(=C3)S(=O)(=O)N)OCC)C

Origin of Product

United States

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